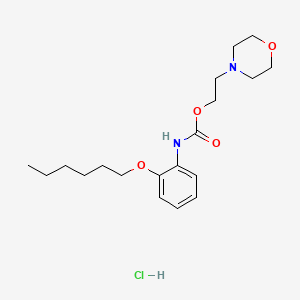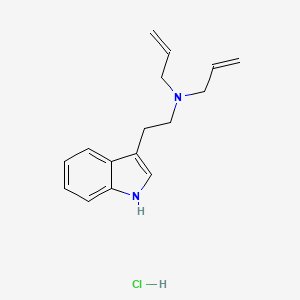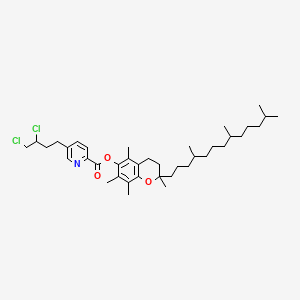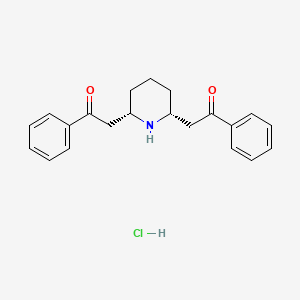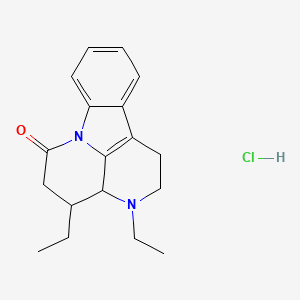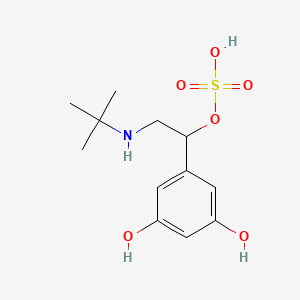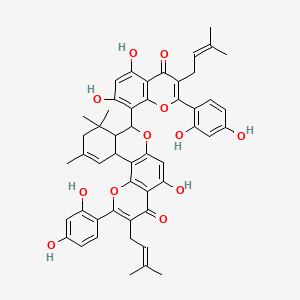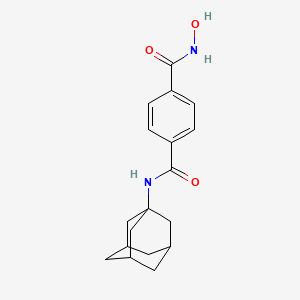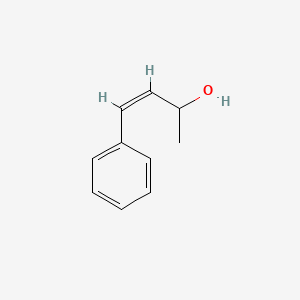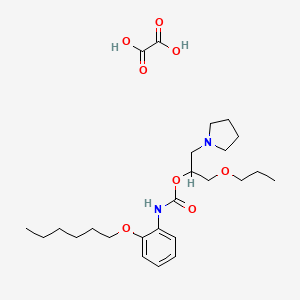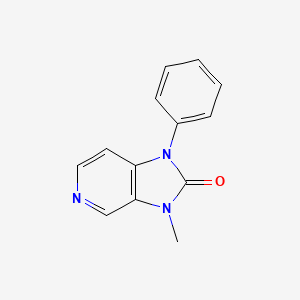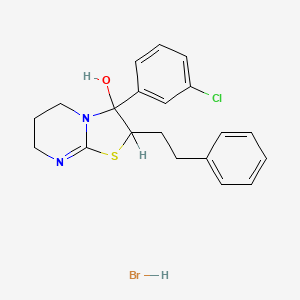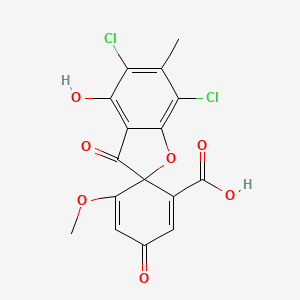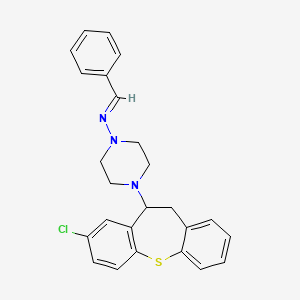
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo(b,f)thiepin core, a piperazine ring, and a phenylmethylene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine typically involves multiple steps, starting with the preparation of the dibenzo(b,f)thiepin core. This core is synthesized through a series of reactions, including halogenation, cyclization, and reduction. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the phenylmethylene group via condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. The final product is purified through techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinebutanol dimaleate
- Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-ethoxyethyl)-2Z-2-butenedioate
Uniqueness
4-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-(phenylmethylene)-1-piperazinamine is unique due to its specific combination of structural features, including the dibenzo(b,f)thiepin core, piperazine ring, and phenylmethylene group
Propriétés
Numéro CAS |
86758-90-9 |
|---|---|
Formule moléculaire |
C25H24ClN3S |
Poids moléculaire |
434.0 g/mol |
Nom IUPAC |
(E)-N-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C25H24ClN3S/c26-21-10-11-25-22(17-21)23(16-20-8-4-5-9-24(20)30-25)28-12-14-29(15-13-28)27-18-19-6-2-1-3-7-19/h1-11,17-18,23H,12-16H2/b27-18+ |
Clé InChI |
DKCQAMZCNYTQPS-OVVQPSECSA-N |
SMILES isomérique |
C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)/N=C/C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)N=CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


